molecular formula C16H17FN2O4S B4960038 N-[2-fluoro-4-(3-hydroxypropylsulfamoyl)phenyl]benzamide

N-[2-fluoro-4-(3-hydroxypropylsulfamoyl)phenyl]benzamide

Cat. No.: B4960038
M. Wt: 352.4 g/mol
InChI Key: NSDJVCRKSRXUJJ-UHFFFAOYSA-N
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Description

N-[2-fluoro-4-(3-hydroxypropylsulfamoyl)phenyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[2-fluoro-4-(3-hydroxypropylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c17-14-11-13(24(22,23)18-9-4-10-20)7-8-15(14)19-16(21)12-5-2-1-3-6-12/h1-3,5-8,11,18,20H,4,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDJVCRKSRXUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)S(=O)(=O)NCCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-fluoro-4-(3-hydroxypropylsulfamoyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and benzoyl chloride.

    Formation of Intermediate: The initial step involves the reaction of 2-fluoroaniline with benzoyl chloride in the presence of a base like triethylamine to form N-(2-fluorophenyl)benzamide.

    Introduction of Sulfamoyl Group: The intermediate is then reacted with 3-chloropropylsulfonamide under basic conditions to introduce the sulfamoyl group, resulting in the formation of N-[2-fluoro-4-(3-chloropropylsulfamoyl)phenyl]benzamide.

    Hydrolysis: The final step involves the hydrolysis of the chloropropyl group to form the hydroxypropyl group, yielding the target compound N-[2-fluoro-4-(3-hydroxypropylsulfamoyl)phenyl]benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-4-(3-hydroxypropylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-fluoro-4-(3-hydroxypropylsulfamoyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-fluoro-4-(3-hydroxypropylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The hydroxypropylsulfamoyl group can form hydrogen bonds with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide: Similar structure with an amino group instead of a sulfamoyl group.

    2-fluoro-N-(2-fluorophenyl)benzamide: Lacks the hydroxypropylsulfamoyl group, resulting in different chemical properties.

Uniqueness

N-[2-fluoro-4-(3-hydroxypropylsulfamoyl)phenyl]benzamide is unique due to the presence of the hydroxypropylsulfamoyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

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